molecular formula C13H19N3O2 B1375175 tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate CAS No. 1338989-24-4

tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate

Cat. No.: B1375175
CAS No.: 1338989-24-4
M. Wt: 249.31 g/mol
InChI Key: UIDMYNUWNJIMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate: is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, carbamimidoylphenyl moiety, and methylcarbamate functionality, which contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with 4-carbamimidoylphenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate forms.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It is often used in assays to investigate the binding affinity and specificity of enzymes and proteins.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It is studied for its role in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and polymers, where its unique properties enhance the performance of the final products.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • tert-Butyl N-(4-carbamimidoylphenyl)-N-ethylcarbamate
  • tert-Butyl N-(4-carbamimidoylphenyl)-N-propylcarbamate
  • tert-Butyl N-(4-carbamimidoylphenyl)-N-butylcarbamate

Comparison: Compared to similar compounds, tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate is unique due to its specific tert-butyl and methylcarbamate groups. These functional groups confer distinct reactivity and properties, making it suitable for a wide range of applications. The presence of the carbamimidoylphenyl moiety also enhances its binding affinity and specificity in biological assays, distinguishing it from other related compounds.

Properties

IUPAC Name

tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16(4)10-7-5-9(6-8-10)11(14)15/h5-8H,1-4H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDMYNUWNJIMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Reactant of Route 2
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Reactant of Route 4
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Reactant of Route 5
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate
Reactant of Route 6
tert-butyl N-(4-carbamimidoylphenyl)-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.